(2-Phenoxypyrimidin-5-YL)boronic acid
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Overview
Description
(2-Phenoxypyrimidin-5-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a phenoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxypyrimidin-5-YL)boronic acid typically involves the coupling of a halogenated pyrimidine derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxypyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted pyrimidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(2-Phenoxypyrimidin-5-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Phenoxypyrimidin-5-YL)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. The compound can also interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the pyrimidine ring, making it less versatile in certain reactions.
Pyridine-2-boronic acid: Contains a pyridine ring instead of a pyrimidine ring, leading to different reactivity and applications.
2-Thienylboronic acid: Features a thiophene ring, which imparts different electronic properties compared to the phenoxy group.
Uniqueness
(2-Phenoxypyrimidin-5-YL)boronic acid stands out due to its unique combination of a boronic acid group with a phenoxypyrimidine structure. This combination enhances its reactivity and allows for a broader range of applications in organic synthesis, medicinal chemistry, and materials science .
Properties
IUPAC Name |
(2-phenoxypyrimidin-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BN2O3/c14-11(15)8-6-12-10(13-7-8)16-9-4-2-1-3-5-9/h1-7,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGXWUMSDLDZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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